

Technical Guide: Physical Properties of 3,3-Diethyl-2-methylhexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,3-Diethyl-2-methylhexane

Cat. No.: B14550814

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the branched alkane, **3,3-Diethyl-2-methylhexane**. Due to its specific isomeric structure, experimentally determined data for all physical properties are not readily available in public literature. This document compiles available data and provides expected values based on the established physicochemical trends of alkanes. Furthermore, detailed experimental protocols for the determination of key physical properties such as boiling point, density, and refractive index are provided to guide researchers in empirical studies.

Core Physical and Chemical Properties

3,3-Diethyl-2-methylhexane is a saturated hydrocarbon with the chemical formula $C_{11}H_{24}$. As a member of the alkane family, it is a non-polar molecule, which dictates its solubility and intermolecular force characteristics. The primary intermolecular forces are weak van der Waals forces (London dispersion forces).

Data Presentation

The following table summarizes the key physical properties of **3,3-Diethyl-2-methylhexane**.

Property	Value	Source/Comment
Molecular Formula	$C_{11}H_{24}$	-
Molecular Weight	156.31 g/mol	[1]
IUPAC Name	3,3-diethyl-2-methylhexane	[1]
CAS Number	61868-67-5	[1] [2]
Boiling Point	Data not available. Estimated to be lower than its straight-chain isomer, n-undecane (196 °C), due to increased branching.	Branching in alkanes typically reduces the surface area available for intermolecular forces, leading to lower boiling points. [3]
Melting Point	Data not available.	Highly branched alkanes can have higher melting points than their straight-chain isomers if they can pack more efficiently into a crystal lattice, but specific data for this compound is unavailable.
Density	Data not available. Expected to be less than water (~0.7-0.8 g/cm³ at 20°C).	Alkanes are generally less dense than water. [3]
Refractive Index (n_D)	Data not available.	Expected to be in the range of other C_{11} alkane isomers.
Solubility in Water	Insoluble	As a non-polar compound, it is hydrophobic ("water-fearing") and will not dissolve in polar solvents like water. [3] [4] [5] [6]
Solubility in Organic Solvents	Soluble	Expected to be soluble in non-polar organic solvents such as benzene, hexane, and diethyl ether. [4] [5] [6]

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the primary physical properties of a liquid organic compound like **3,3-Diethyl-2-methylhexane**.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes.

Apparatus:

- Thiele tube
- High-temperature thermometer (e.g., -10 to 250 °C)
- Capillary tubes (sealed at one end)
- Small test tube (Durham tube)
- Rubber band or wire for attachment
- Heat source (Bunsen burner or heating mantle)
- Mineral oil

Procedure:

- Sample Preparation: Add approximately 0.5 mL of **3,3-Diethyl-2-methylhexane** into the small test tube.
- Capillary Tube Insertion: Place a capillary tube into the test tube with the open end submerged in the liquid.
- Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Heating: Insert the assembly into the Thiele tube containing mineral oil, ensuring the oil level is above the side arm.

- Observation: Heat the Thiele tube's side arm gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
- Equilibrium: Continue heating until a rapid and continuous stream of bubbles is observed.
- Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Determination (Pycnometer Method)

Apparatus:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)
- Analytical balance (accurate to ± 0.0001 g)
- Constant temperature water bath
- Distilled water
- Acetone (for cleaning and drying)

Procedure:

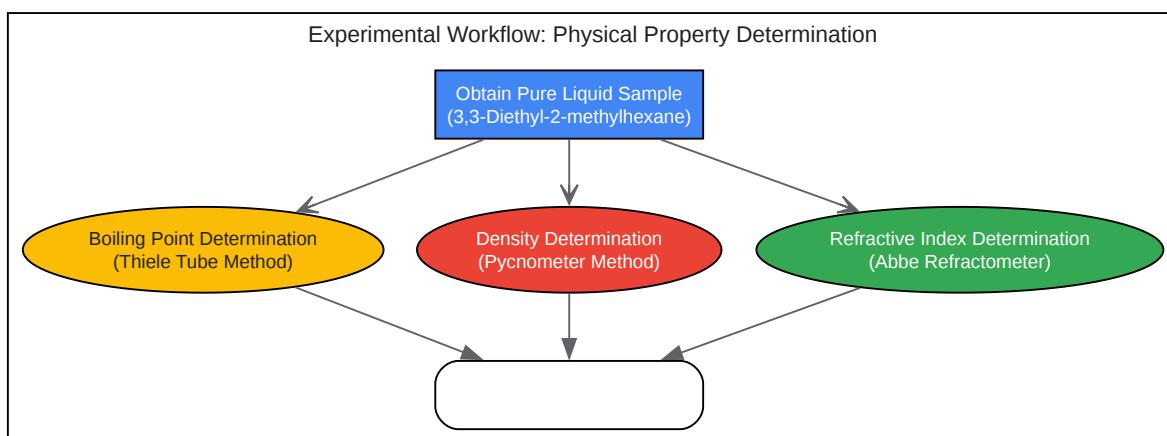
- Calibration (Determination of Pycnometer Volume):
 - Clean and dry the pycnometer thoroughly.
 - Weigh the empty, dry pycnometer (m_{pyc}).
 - Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.
 - Ensure the capillary is filled, and dry the outside of the pycnometer.
 - Weigh the pycnometer filled with water (m_{water}).
 - Calculate the volume of the pycnometer (V_{pyc}) using the known density of water (ρ_{water}) at the specific temperature: $V_{pyc} = (m_{water} - m_{pyc}) / \rho_{water}$.

- Measurement of Sample Density:
 - Empty, clean, and dry the calibrated pycnometer.
 - Fill the pycnometer with **3,3-Diethyl-2-methylhexane**.
 - Thermostat the filled pycnometer in the constant temperature bath to the same temperature used for calibration.
 - Dry the exterior and weigh the pycnometer filled with the sample (m_{sample}).
 - Calculate the density of the sample (ρ_{sample}) using: $\rho_{\text{sample}} = (m_{\text{sample}} - m_{\text{pyc}}) / V_{\text{pyc}}$.

Refractive Index Determination (Abbe Refractometer)

Apparatus:

- Abbe Refractometer
- Constant temperature water bath connected to the refractometer prisms
- Dropper or pipette
- Soft lens tissue
- Acetone or ethanol (for cleaning)


Procedure:

- Calibration: Turn on the refractometer's light source. Check the calibration using a standard liquid with a known refractive index (e.g., distilled water).
- Sample Application: Open the prism assembly. Using a clean dropper, place 2-3 drops of **3,3-Diethyl-2-methylhexane** onto the surface of the lower prism.
- Measurement: Close the prisms firmly. Adjust the coarse and fine control knobs until the light and dark fields are sharply focused in the eyepiece. Rotate the prism assembly until the dividing line between the light and dark fields is centered on the crosshairs.

- Reading: Read the refractive index value from the instrument's scale.
- Temperature Correction: Record the temperature from the thermometer attached to the prisms. If the measurement temperature (T) is not the standard 20°C, a correction can be applied using the formula: $n_D^{20} = n_D^T + 0.00045 * (T - 20)$.
- Cleaning: Clean the prism surfaces thoroughly with a soft tissue moistened with ethanol or acetone after the measurement.

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental characterization of the physical properties of a liquid organic compound.

[Click to download full resolution via product page](#)

Logical workflow for physical property characterization.

Conclusion

This guide summarizes the essential physical properties of **3,3-Diethyl-2-methylhexane**. While specific experimental values for properties like boiling point, melting point, and density are not widely published, their characteristics can be reliably predicted based on the established

behavior of branched alkanes. The provided experimental protocols offer a standardized approach for researchers to empirically determine these values, contributing to a more complete physicochemical profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,3-Diethyl-2-methylhexane | C11H24 | CID 23384867 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. hexane, 3,3-diethyl-2-methyl- [webbook.nist.gov]
- 3. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. All about Solubility of Alkanes [unacademy.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 3,3-Diethyl-2-methylhexane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14550814#physical-properties-of-3-3-diethyl-2-methylhexane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com